molecular formula C23H21ClN4OS B12698977 Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride CAS No. 84671-47-6

Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride

Cat. No.: B12698977
CAS No.: 84671-47-6
M. Wt: 437.0 g/mol
InChI Key: LKPBBZQWFOZYKF-UHFFFAOYSA-N
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Description

Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: This can be achieved through a substitution reaction where a thienyl group is introduced to the benzodiazepine core.

    Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction.

    Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could occur at the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can be performed on the benzodiazepine core or the thienyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be studied for its potential effects on neurological pathways, given its benzodiazepine core.

Medicine

Medically, it could be investigated for its potential use as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepines.

Industry

In the industrial sector, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Properties

CAS No.

84671-47-6

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

4-cyano-N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C23H20N4OS.ClH/c1-27-19(14-26-23(28)17-8-6-16(12-24)7-9-17)13-25-22(18-10-11-29-15-18)20-4-2-3-5-21(20)27;/h2-11,15,19H,13-14H2,1H3,(H,26,28);1H

InChI Key

LKPBBZQWFOZYKF-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C#N.Cl

Origin of Product

United States

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